molecular formula C17H17N5O3S B2934861 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-78-8

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Katalognummer: B2934861
CAS-Nummer: 1795301-78-8
Molekulargewicht: 371.42
InChI-Schlüssel: TXRUAEVYYOWFDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione features a thiazolidine-2,4-dione (TZD) core linked to a piperidin-4-yl group via a carbonyl bridge, which is further substituted with a 2-phenyl-2H-1,2,3-triazole moiety. The TZD scaffold is well-documented in medicinal chemistry, particularly for its role in peroxisome proliferator-activated receptor gamma (PPAR-γ) activation in antidiabetic drugs like rosiglitazone and pioglitazone .

Eigenschaften

IUPAC Name

3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-15-11-26-17(25)21(15)12-6-8-20(9-7-12)16(24)14-10-18-22(19-14)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRUAEVYYOWFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic derivative that combines a thiazolidine core with a triazole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazolidine-2,4-dione (TZD) framework is known for its pharmacological properties, including anti-diabetic effects and anti-inflammatory activities.

Chemical Structure

The compound features:

  • A thiazolidine ring.
  • A phenyl-substituted 1,2,3-triazole.
  • A piperidine linker.

This unique combination may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and thiazolidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds similar to TZDs have demonstrated IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies:

  • In Vitro Studies : Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the triazole moiety appears to enhance this activity .

Anti-inflammatory Properties

Thiazolidine derivatives are also noted for their anti-inflammatory effects:

  • Cytokine Modulation : Some TZDs have been shown to reduce levels of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence of electron-donating groups on the phenyl ring enhances anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy .

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
Thymol-derived triazolesAnticancerIC50 values between 1.95–4.24 μM against TS
TZD derivativesAntimicrobialEffective against E. coli and S. aureus
Thiazole analogsAnti-inflammatoryReduced pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Key Modifications

The compound shares the TZD core with numerous derivatives but distinguishes itself through its 2-phenyl-2H-1,2,3-triazole-4-carbonyl-piperidine substituent. Below is a comparative analysis with structurally related compounds:

Compound Name/ID Key Structural Features Biological Target/Activity Reference
Target Compound TZD + piperidine + 2-phenyl-triazole-carbonyl Not explicitly stated (inferred: kinase/COX inhibition based on analogs) N/A
4a (5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)TZD) TZD + piperidinylmethyl + furan COX-2 inhibition (docking score comparable to Diclofenac)
YPC-21440 (Pan-Pim kinase inhibitor) TZD + imidazo[1,2-b]pyridazine + methylpiperazine Pan-Pim kinase inhibition (anticancer potential)
(Z)-5-benzylidene-3-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)TZD (6b) TZD + triazole-methyl + fluorobenzyl Anti-inflammatory/antioxidant (in vitro assays)
Netoglitazone (DB09199) TZD + naphthalenylmethyl + fluorobenzyl PPAR-γ activation (antidiabetic; docking score: −67.91 kcal/mol)
SD-1/SD-3/SD-9 (TZD derivatives) TZD + substituted benzylidene PPAR-γ activation (glucose-lowering; comparable to rosiglitazone)
(Z)-5-((quinolin-3-yl)methylene)TZD (9a) TZD + quinoline-triazole-thioether Antiviral (docking against SARS-CoV-2 RdRp)
Initial hit compound (KGA inhibitor) TZD + pyrrol-methylene Glutaminase (KGA) inhibition (high-throughput screening hit)

Pharmacokinetic and Toxicity Considerations

  • Solubility : Piperidine and triazole groups may improve water solubility compared to purely aromatic TZDs (e.g., benzylidene derivatives) .

Q & A

Q. What are the key synthetic routes for 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione?

Answer: Synthesis typically involves:

  • Triazole Formation : Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) using CuSO₄, sodium ascorbate, THF/water (1:1), and 50°C heating, yielding triazole intermediates with ~66% efficiency .
  • Piperidine Coupling : Activation of the triazole-4-carbonyl group via DCC/DMAP in CH₂Cl₂, followed by nucleophilic substitution with piperidine derivatives .
  • Thiazolidine-2,4-dione Introduction : Condensation reactions using carbodiimides or direct coupling under basic conditions (e.g., K₂CO₃ in DMF) .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Triazole formationCuSO₄, sodium ascorbate, THF/H₂O, 50°C66%
Piperidine couplingDCC, DMAP, CH₂Cl₂, rt75%*
Thiazolidine additionK₂CO₃, DMF, 80°C60-70%
*Hypothetical yield based on analogous reactions.

Q. What spectroscopic techniques are essential for structural verification?

Answer:

  • ¹H/¹³C NMR : Assign protons (e.g., triazole protons at δ 8.8–9.2 ppm) and carbons (e.g., thiazolidine-dione carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (thiazolidine-dione at ~1700 cm⁻¹) and nitrile groups (2231 cm⁻¹ in triazole derivatives) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Table 2: Key Spectroscopic Markers

TechniqueObservationFunctional Group
¹H NMRδ 8.86 (s, 1H)Triazole proton
IR1700 cm⁻¹Thiazolidine-dione carbonyl
HRMSm/z 236.0807 (C₁₂H₈N₆)Molecular ion confirmation

Q. What safety precautions are necessary during synthesis?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity category 4) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., DMF, CH₂Cl₂).
  • Storage : Stable at -20°C under inert gas; avoid moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and reaction pathways (e.g., activation energy for triazole cyclization) .
  • ICReDD’s Integrated Approach : Combines reaction path searches (via quantum mechanics) and machine learning to prioritize solvent systems (e.g., THF vs. DMF) and catalyst loading, reducing experimental iterations by 40% .
  • Example : Computational modeling of piperidine-thiazolidine-dione coupling identified DMF as optimal for solubility, aligning with experimental yields of 70% .

Q. How to address contradictions in biological activity data across studies?

Answer:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ vs. EC₅₀). For example, chlorophenyl analogs showed 10x higher activity in Gram-positive bacteria due to membrane permeability differences .
  • Structural Validation : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N ±0.3%). Impurities (e.g., unreacted triazole) can falsely inflate toxicity .
  • DFT-Driven SAR : Electron-withdrawing substituents (e.g., -Cl) enhance target binding by modulating charge distribution, explaining activity discrepancies in phenyl-substituted analogs .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Answer:

  • Intermediate Stabilization : Protect amines with Boc groups during piperidine coupling to prevent side reactions .
  • Stepwise Optimization :
  • Triazole Formation : Anhydrous THF improves Cu(I) catalyst efficiency .
  • Workup : Extract with CH₂Cl₂ (3x) and dry over Na₂SO₄ to remove water-sensitive byproducts .
    • Real-Time Monitoring : Use TLC (Rf = 0.3 in cyclohexane/EtOAc) to track reaction progress and halt before decomposition .

Q. How to design derivatives to enhance bioactivity while minimizing toxicity?

Answer:

  • Structure-Activity Relationship (SAR) :
  • Phenyl Ring Modifications : 4-Fluorophenyl analogs increase metabolic stability (t₁/₂ > 6h) .
  • Thiazolidine-dione Substitutions : Methyl groups at C3 reduce hepatotoxicity (ALT levels < 50 U/L) .
    • Molecular Docking : Predict binding to targets (e.g., PPARγ) using AutoDock Vina. Chlorophenyl derivatives showed ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs .
    • Toxicity Screening : Early-stage MTT assays on HepG2 cells identify cytotoxic trends (e.g., EC₅₀ > 100 µM for safe candidates) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.